molecular formula C13H6F3NO3S B3985460 7-hydroxy-3-(1,3-thiazol-4-yl)-2-(trifluoromethyl)-4H-chromen-4-one CAS No. 57390-76-8

7-hydroxy-3-(1,3-thiazol-4-yl)-2-(trifluoromethyl)-4H-chromen-4-one

Cat. No.: B3985460
CAS No.: 57390-76-8
M. Wt: 313.25 g/mol
InChI Key: KLIDJCBNMODNGW-UHFFFAOYSA-N
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Description

7-hydroxy-3-(1,3-thiazol-4-yl)-2-(trifluoromethyl)-4H-chromen-4-one is a synthetic organic compound that belongs to the class of chromen-4-one derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-hydroxy-3-(1,3-thiazol-4-yl)-2-(trifluoromethyl)-4H-chromen-4-one typically involves multi-step organic reactions. One common approach might include:

    Formation of the Chromen-4-one Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Thiazolyl Group: This step might involve the reaction of the chromen-4-one intermediate with a thiazole derivative under suitable conditions.

    Addition of the Trifluoromethyl Group: This can be done using trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the hydroxy group, leading to the formation of quinones or other oxidized derivatives.

    Reduction: Reduction reactions might target the chromen-4-one core or the thiazolyl group, resulting in various reduced forms.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the thiazolyl or chromen-4-one moieties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation can be used.

    Substitution: Reagents like halogens, alkylating agents, or nucleophiles can facilitate substitution reactions.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce various hydro derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in synthetic organic chemistry.

Biology

Biologically, chromen-4-one derivatives are known for their potential as enzyme inhibitors, antimicrobial agents, and anti-inflammatory compounds. This specific compound might exhibit similar activities.

Medicine

In medicinal chemistry, the compound could be explored for its potential therapeutic effects. It might serve as a lead compound for the development of new drugs targeting specific diseases.

Industry

Industrially, the compound could find applications in the development of new materials, agrochemicals, or as intermediates in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 7-hydroxy-3-(1,3-thiazol-4-yl)-2-(trifluoromethyl)-4H-chromen-4-one would depend on its specific biological target. Generally, such compounds might interact with enzymes, receptors, or other proteins, modulating their activity. The presence of the hydroxy, thiazolyl, and trifluoromethyl groups could influence its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    7-hydroxy-4H-chromen-4-one: Lacks the thiazolyl and trifluoromethyl groups.

    3-(1,3-thiazol-4-yl)-4H-chromen-4-one: Lacks the hydroxy and trifluoromethyl groups.

    2-(trifluoromethyl)-4H-chromen-4-one: Lacks the hydroxy and thiazolyl groups.

Uniqueness

The unique combination of the hydroxy, thiazolyl, and trifluoromethyl groups in 7-hydroxy-3-(1,3-thiazol-4-yl)-2-(trifluoromethyl)-4H-chromen-4-one might confer distinct biological activities and chemical reactivity compared to its analogs. This makes it a valuable compound for further research and development.

Properties

IUPAC Name

7-hydroxy-3-(1,3-thiazol-4-yl)-2-(trifluoromethyl)chromen-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H6F3NO3S/c14-13(15,16)12-10(8-4-21-5-17-8)11(19)7-2-1-6(18)3-9(7)20-12/h1-5,18H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLIDJCBNMODNGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1O)OC(=C(C2=O)C3=CSC=N3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H6F3NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40415795
Record name 4H-1-Benzopyran-4-one, 7-hydroxy-3-(4-thiazolyl)-2-(trifluoromethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40415795
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

313.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57390-76-8
Record name 4H-1-Benzopyran-4-one, 7-hydroxy-3-(4-thiazolyl)-2-(trifluoromethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40415795
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
7-hydroxy-3-(1,3-thiazol-4-yl)-2-(trifluoromethyl)-4H-chromen-4-one
Reactant of Route 2
7-hydroxy-3-(1,3-thiazol-4-yl)-2-(trifluoromethyl)-4H-chromen-4-one
Reactant of Route 3
7-hydroxy-3-(1,3-thiazol-4-yl)-2-(trifluoromethyl)-4H-chromen-4-one
Reactant of Route 4
7-hydroxy-3-(1,3-thiazol-4-yl)-2-(trifluoromethyl)-4H-chromen-4-one
Reactant of Route 5
7-hydroxy-3-(1,3-thiazol-4-yl)-2-(trifluoromethyl)-4H-chromen-4-one
Reactant of Route 6
7-hydroxy-3-(1,3-thiazol-4-yl)-2-(trifluoromethyl)-4H-chromen-4-one

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